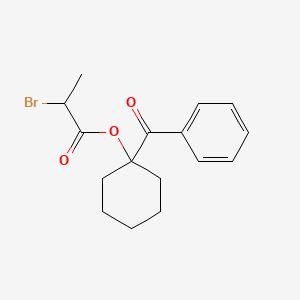
1-(Chloromethoxy)pent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)pent-2-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)pent-2-yne typically involves the reaction of pent-2-yne with chloromethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of chloromethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)pent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The triple bond in the pent-2-yne moiety can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of catalysts to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Addition Reactions: Products include dihalogenated or halogenated derivatives of the original compound.
Scientific Research Applications
1-(Chloromethoxy)pent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)pent-2-yne involves its interaction with specific molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects .
Comparison with Similar Compounds
- 1-(Chloromethoxy)prop-2-yne
- 1-(Chloromethoxy)but-2-yne
- 1-(Chloromethoxy)hex-2-yne
Comparison: 1-(Chloromethoxy)pent-2-yne is unique due to its specific chain length and the position of the chloromethoxy group. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to its analogs .
Properties
CAS No. |
922721-66-2 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
1-(chloromethoxy)pent-2-yne |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-8-6-7/h2,5-6H2,1H3 |
InChI Key |
CPSGWSWEGDGXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


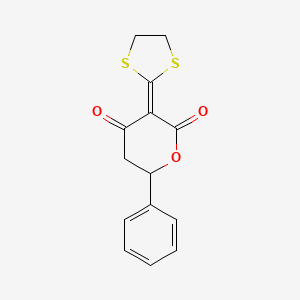
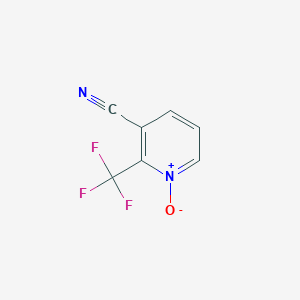
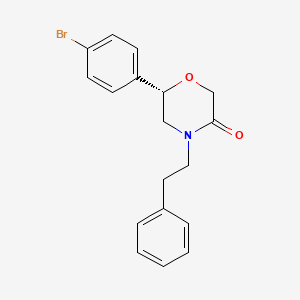
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
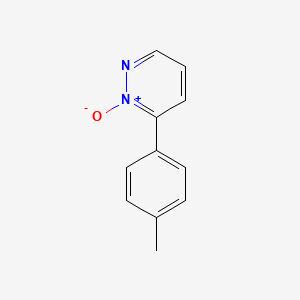
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
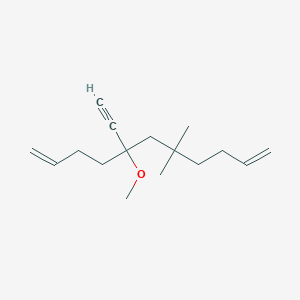
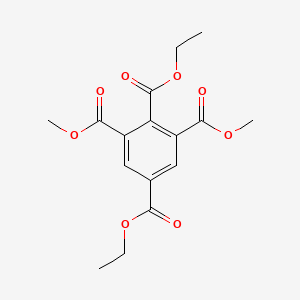
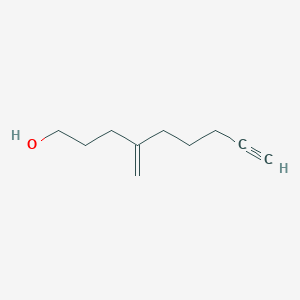
![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
